4-Chloro-2-fluoro-5-methylaniline
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-Chloro-2-fluoro-5-methylaniline involves multi-step chemical processes. For instance, chlorination of 3-fluoro-2-methylaniline with N-chlorosuccinimide yielded a major regioisomer, demonstrating the intricacies involved in introducing specific substituents onto the aniline ring (Mayes et al., 2008). Another method described involves the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, showcasing the complexity of synthesizing halogenated aromatic compounds and the strategic use of protective groups and regioselective modifications (Mayes et al., 2010).
Molecular Structure Analysis
The crystal and molecular structure of related halogenated anilines, such as 2,6-dibromo-3-chloro-4-fluoroaniline, have been determined, highlighting the influence of halogen substituents on the aniline ring's molecular configuration and intermolecular interactions, including hydrogen bonding and halogen...halogen interactions (Betz, 2015).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, forming the basis for synthesizing complex molecules. The presence of halogen atoms on the aromatic ring makes these compounds highly reactive, serving as intermediates in the synthesis of heterocyclic scaffolds and pharmaceuticals. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a multireactive building block for synthesizing nitrogenous heterocycles (Křupková et al., 2013).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by the specific halogen substituents. These properties are critical for determining the compound's applicability in various scientific and industrial processes. For example, the crystal structure analysis of halogenated anilines provides insights into their stability, packing, and potential for forming cocrystals with other compounds (Mayes et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity, acidity, and electrophilic substitution patterns of this compound, are governed by the presence and position of the substituents on the aromatic ring. These properties enable the use of such compounds in complex chemical syntheses, including the construction of pharmaceuticals and agrochemicals. The behavior of these compounds under various conditions, such as their metabolism and interaction with biological systems, also provides valuable information for their application in drug design and environmental studies (Yoshino et al., 1993).
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Mode of Action
Aniline derivatives can participate in various chemical reactions, such as nucleophilic substitution . They may also undergo transformations in the body, leading to interactions with biological targets.
Biochemical Pathways
Aniline compounds can be involved in multiple biochemical processes, including the synthesis of other compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-methylaniline . For instance, its stability may be affected by light and temperature, and its efficacy may be influenced by the presence of other compounds in the body.
properties
IUPAC Name |
4-chloro-2-fluoro-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENAMMSVUHVEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922148 | |
Record name | 4-Chloro-2-fluoro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116759-33-2 | |
Record name | 4-Chloro-2-fluoro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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